X-ray Crystallographic Distinctions: 4-Bromo vs. Chloro and 3-Bromo Derivatives
Single-crystal X-ray diffraction analysis reveals that 4-bromo-7-azaindole (4Br7AI), the core of the target compound, crystallizes in the P2₁/n space group with unit cell parameters a = 5.38136(13) Å, b = 9.2262(2) Å, c = 13.9806(4) Å, β = 90.052(2)°, and Z = 4. This crystal packing differs substantially from the 3-bromo isomer (3Br7AI), which crystallizes with a = 12.6586(3) Å, b = 3.98664(12) Å, c = 14.1189(4) Å, β = 100.901(2)°, and from 4-chloro-7-azaindole (4Cl7AI) which exhibits distinct lattice parameters [1].
| Evidence Dimension | Crystal structure unit cell parameters and space group |
|---|---|
| Target Compound Data | Space group P2₁/n; a = 5.38136 Å, b = 9.2262 Å, c = 13.9806 Å, β = 90.052°, Z = 4 (for 4Br7AI core) |
| Comparator Or Baseline | 3Br7AI: P2₁/n; a = 12.6586 Å, b = 3.98664 Å, c = 14.1189 Å, β = 100.901°, Z = 4; 4Cl7AI: distinct lattice parameters |
| Quantified Difference | Unit cell volume differs substantially; β angle 90.052° vs. 100.901° (10.8° difference) |
| Conditions | Single-crystal X-ray diffraction analysis at ambient temperature |
Why This Matters
Crystal structure parameters directly impact solid-state stability, solubility, and formulation behavior during scale-up and manufacturing.
- [1] Michalska D, et al. Crystal structures, vibrational spectra and DFT calculations of five halogeno-derivatives of 7-azaindole (3Br7AI, 4Br7AI, 4Cl7AI, 3Br4Cl7AI and 5Br3Cl7AI): a comparative study. J Mol Struct. 2018; 1152:386-398. View Source
